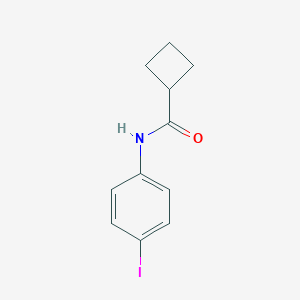![molecular formula C19H27N3O3S2 B311425 N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]decanamide](/img/structure/B311425.png)
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]decanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]decanamide is a compound that combines the structural features of thiazole and sulfonamide groups. These groups are known for their significant biological activities, including antibacterial, antifungal, and anti-inflammatory properties . The compound is of interest in various fields of scientific research due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]decanamide typically involves the reaction of thiazole derivatives with sulfonyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]decanamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]decanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Potential therapeutic applications in the treatment of bacterial infections and inflammatory diseases.
Industry: Used in the development of new materials with specific properties, such as antimicrobial coatings.
Mecanismo De Acción
The mechanism of action of N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]decanamide involves its interaction with bacterial cell membranes. The compound can penetrate the cell membrane and disrupt its integrity, leading to cell lysis and death. It may also inhibit specific enzymes involved in bacterial metabolism, further contributing to its antibacterial activity . The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
N-(Thiazol-2-yl)benzenesulfonamide: Shares the thiazole and sulfonamide groups but lacks the decanamide moiety.
2,4-Disubstituted thiazoles: These compounds also exhibit significant biological activities but differ in their substitution patterns on the thiazole ring.
Uniqueness: N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]decanamide is unique due to the presence of the decanamide moiety, which may enhance its lipophilicity and membrane-penetrating ability. This structural feature distinguishes it from other thiazole and sulfonamide derivatives and may contribute to its distinct biological activities .
Propiedades
Fórmula molecular |
C19H27N3O3S2 |
|---|---|
Peso molecular |
409.6 g/mol |
Nombre IUPAC |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]decanamide |
InChI |
InChI=1S/C19H27N3O3S2/c1-2-3-4-5-6-7-8-9-18(23)21-16-10-12-17(13-11-16)27(24,25)22-19-20-14-15-26-19/h10-15H,2-9H2,1H3,(H,20,22)(H,21,23) |
Clave InChI |
GTJOFEOXIDDTAL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 |
SMILES canónico |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-methoxy-N-[3-[(2-methoxybenzoyl)amino]phenyl]benzamide](/img/structure/B311355.png)
![N-(4-chlorophenyl)-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B311356.png)
![2-[(4-tert-butylbenzoyl)amino]-N-(4-chlorophenyl)benzamide](/img/structure/B311357.png)




![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-10-undecenamide](/img/structure/B311365.png)

